DL-3-(1-ACETOXY-1-METHYLETHYL)-6-OXOHEPTANENITRILE
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Overview
Description
DL-3-(1-ACETOXY-1-METHYLETHYL)-6-OXOHEPTANENITRILE is an organic compound that belongs to the class of esters It is characterized by the presence of a cyano group (–CN) attached to a methyl group, a dimethyl group, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-3-(1-ACETOXY-1-METHYLETHYL)-6-OXOHEPTANENITRILE can be achieved through several methods. One common approach involves the reaction of 2-cyanoacetamide with an appropriate alkylating agent under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the cyano group acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include alkyl halides, bases such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide (DMF) or acetonitrile .
Chemical Reactions Analysis
Types of Reactions
DL-3-(1-ACETOXY-1-METHYLETHYL)-6-OXOHEPTANENITRILE can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The acetate group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine (TEA) are used.
Major Products
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Amides or esters.
Scientific Research Applications
DL-3-(1-ACETOXY-1-METHYLETHYL)-6-OXOHEPTANENITRILE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of DL-3-(1-ACETOXY-1-METHYLETHYL)-6-OXOHEPTANENITRILE involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the acetate group can undergo hydrolysis to release acetic acid. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyanomethyl)-1,1-dimethyl-5-oxohexyl amide
- 2-(Cyanomethyl)-1,1-dimethyl-5-oxohexyl alcohol
- 2-(Cyanomethyl)-1,1-dimethyl-5-oxohexyl chloride
Uniqueness
DL-3-(1-ACETOXY-1-METHYLETHYL)-6-OXOHEPTANENITRILE is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both the cyano and acetate groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
131447-89-7 |
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Molecular Formula |
C12H19NO3 |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
[(3R)-3-(cyanomethyl)-2-methyl-6-oxoheptan-2-yl] acetate |
InChI |
InChI=1S/C12H19NO3/c1-9(14)5-6-11(7-8-13)12(3,4)16-10(2)15/h11H,5-7H2,1-4H3/t11-/m1/s1 |
InChI Key |
GYMQJDBBAFVHRZ-LLVKDONJSA-N |
SMILES |
CC(=O)CCC(CC#N)C(C)(C)OC(=O)C |
Isomeric SMILES |
CC(=O)CC[C@H](CC#N)C(C)(C)OC(=O)C |
Canonical SMILES |
CC(=O)CCC(CC#N)C(C)(C)OC(=O)C |
Origin of Product |
United States |
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